Mieshuan

Description

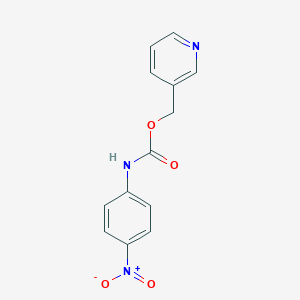

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(20-9-10-2-1-7-14-8-10)15-11-3-5-12(6-4-11)16(18)19/h1-8H,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJBEZATSQIMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058114 | |

| Record name | Mieshuan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-83-3 | |

| Record name | Mieshuan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3'-Pyridylmethyl)-3-(4'-nitrophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051594833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mieshuan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIESHUAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H0N048IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Chemical Transformations of Mieshuan

Established Synthetic Routes for Mieshuan and its Structural Analogs

The formation of carbamates, including this compound, primarily involves the reaction between an alcohol and an isocyanate. synhet.comwikipedia.org For this compound, this typically entails the condensation of 3-pyridylmethanol with 4-nitrophenyl isocyanate. sigmaaldrich.com This direct approach is widely recognized for its efficiency in carbamate (B1207046) synthesis. synhet.comwikipedia.org

Beyond this direct method, various alternative strategies for carbamate synthesis can be adapted for this compound and its structural analogs:

Reaction of Amines with Chloroformates: 4-Nitrophenyl carbamates can be synthesized through the reaction of 4-nitrophenyl chloroformate with an amine, often in the presence of a base. synhet.comwikipedia.orgfishersci.se This route would involve 4-nitroaniline (B120555) or derivatives reacting with a 3-pyridinylmethyl chloroformate, or 3-pyridylmethanol reacting with 4-nitrophenyl chloroformate followed by reaction with 4-nitroaniline.

Activated Mixed Carbonates: Activated carbonates, particularly those featuring a p-nitrophenyl moiety, serve as effective alkoxycarbonylating reagents for amines. synhet.comwikipedia.org This involves preparing an activated carbonate from an alcohol (e.g., 3-pyridylmethanol) and a chloroformate (e.g., 4-nitrophenyl chloroformate), which then reacts with an amine (e.g., 4-nitroaniline). synhet.comwikipedia.org

Carbon Dioxide (CO2) Utilization: Modern "green chemistry" approaches leverage CO2 as a C1 source, reacting it with amines and alcohols, often under catalytic conditions, to form carbamates. fishersci.atfishersci.seguidetopharmacology.orgamericanelements.comcenmed.comnih.gov

Transcarbamoylation: Carbamates can also be synthesized from ureas and organic carbonates, typically catalyzed by solid catalysts like La2O3/SiO2. wikidata.org

Key Reaction Schemes and Mechanistic Considerations

The most straightforward and common method for synthesizing carbamates like this compound involves the reaction of an alcohol with an isocyanate. The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. This addition reaction is generally high-yielding and can be catalyzed by bases such as 1,4-diazabicyclo fishersci.nofishersci.nofishersci.nooctane (DABCO). sigmaaldrich.com

Scheme 1: Direct Carbamate Formation via Isocyanate-Alcohol Reaction R-OH + R'-N=C=O → R-O-C(=O)-NH-R' For this compound: 3-Pyridylmethanol + 4-Nitrophenyl Isocyanate → this compound

Another relevant mechanism involves activated carbonates. In this pathway, an activated carbonate, such as one derived from 4-nitrophenyl chloroformate, is first formed. Subsequently, a nucleophilic amine attacks the carbonyl carbon of this activated carbonate, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of the carbamate. synhet.comwikipedia.org

Precursors and Intermediates in this compound Synthesis

The primary precursors for the synthesis of this compound, based on the isocyanate-alcohol reaction, are:

3-Pyridylmethanol (Nicotinyl Alcohol): This alcohol provides the 3-pyridinylmethyl moiety of this compound. sigmaaldrich.comnih.gov

4-Nitrophenyl Isocyanate: This compound contributes the 4-nitrophenyl group and the carbamate carbonyl carbon. sigmaaldrich.comfishersci.seuni.lu

In alternative synthetic routes, other important precursors and intermediates include:

4-Nitrophenyl Chloroformate: This is a key reagent for forming activated 4-nitrophenyl carbonates or for reacting directly with amines to form carbamates. sigmaaldrich.comfishersci.sefishersci.nofishersci.canih.govuni.lu

4-Nitroaniline: As the amine component, 4-nitroaniline can be used in reactions with chloroformates or activated carbonates to form the N-(4-nitrophenyl) portion of the carbamate. fishersci.atfishersci.sescribd.com

Activated Carbonate Intermediates: These are transient species formed from chloroformates and alcohols, which then react with amines. synhet.comwikipedia.org

The following table summarizes key precursors and their roles in this compound synthesis:

| Precursor Compound | Chemical Formula | Role in Synthesis |

| 3-Pyridylmethanol | C6H7NO | Provides the pyridinylmethyl alcohol moiety. sigmaaldrich.comnih.gov |

| 4-Nitrophenyl Isocyanate | C7H4N2O3 | Provides the 4-nitrophenyl and carbamate carbonyl. sigmaaldrich.comfishersci.seuni.lu |

| 4-Nitrophenyl Chloroformate | C7H4ClNO4 | Used to form activated carbonates or react with amines. sigmaaldrich.comfishersci.sefishersci.nofishersci.canih.govuni.lu |

| 4-Nitroaniline | C6H6N2O2 | Provides the 4-nitrophenyl amine moiety. fishersci.atfishersci.sescribd.com |

Derivatization Strategies for Novel this compound Compounds

Derivatization of this compound involves systematic modifications of its core structure and the introduction or interconversion of functional groups to generate novel compounds with varied properties.

Systematic Modifications of this compound's Core Structure

Modifications can be strategically applied to different parts of the this compound molecule:

Modification of the Pyridine (B92270) Ring: Analogs of this compound have been synthesized where the 4-nitrophenyl group is replaced by other substituted phenyl rings, such as 4'-trifluoromethylphenyl. sigmaaldrich.com This indicates that the electronic and steric properties of the phenyl ring can be tuned. Furthermore, the pyridine ring itself can be subjected to functionalization, potentially at positions 2, 4, 5, or 6, to introduce new substituents. uni.lunih.gov

Modification of the Nitrophenyl Ring: The nitro group on the phenyl ring is a versatile handle for chemical transformations. It can be reduced to an amino group, which then allows for a wide array of subsequent reactions. synhet.com Beyond the nitro group, other substituents can be introduced onto the phenyl ring, as demonstrated by the synthesis of the 4'-trifluoromethylphenyl analog. sigmaaldrich.com

Modification of the Carbamate Linkage: While the carbamate linkage (-O-C(=O)-NH-) is integral to this compound's structure, the nature of the alcohol and amine components can be varied to create a diverse library of analogs. This involves synthesizing new carbamates using different substituted pyridylmethanols or nitrophenyl-containing amines.

Introduction and Interconversion of Functional Groups

Key functional groups within this compound offer opportunities for interconversion and the introduction of new functionalities:

Nitro Group Transformations: The nitro group (-NO2) on the phenyl ring can be selectively reduced to an amino group (-NH2) through various methods, such as catalytic hydrogenation. synhet.com The resulting amino group can then serve as a versatile synthetic handle for further derivatization, including acylation, alkylation, or diazotization reactions, leading to a broad range of novel this compound derivatives. synhet.com

Pyridine Ring Functionalization: The pyridine moiety can undergo direct functionalization. For instance, lithiation of pyridin-3-ylmethyl derivatives can occur at the nitrogen and at the 4-position of the pyridine ring. nih.gov These lithiated intermediates are highly reactive and can subsequently react with various electrophiles, enabling the introduction of diverse functional groups directly onto the pyridine core. nih.gov This strategy allows for the precise placement of substituents, influencing the compound's properties.

Methodological Innovations in this compound Chemical Synthesis

Recent advancements in chemical synthesis have introduced several methodological innovations that enhance the efficiency, sustainability, and scope of carbamate production, applicable to this compound.

Green Chemistry Approaches:

CO2 Utilization: A significant innovation in carbamate synthesis is the direct utilization of carbon dioxide (CO2) as a non-toxic, non-corrosive, and abundant C1 source, circumventing the need for highly toxic phosgene (B1210022) or its derivatives. fishersci.atfishersci.sesynhet.comwikipedia.orgguidetopharmacology.orgamericanelements.comcenmed.comnih.gov This approach typically involves the reaction of CO2 with amines and alcohols, often under mild conditions and with various catalysts. fishersci.atfishersci.seguidetopharmacology.orgamericanelements.comcenmed.comnih.gov

Solvent-Free Methods: Efforts have been made to develop solvent-free methodologies for carbamate synthesis, which align with green chemistry principles by reducing waste and environmental impact. wikipedia.org Such methods can achieve high yields and purity using non-toxic and inexpensive starting materials. wikipedia.org

Metal-Free Catalysis: Some methods employ metal-free catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with Si(OMe)4, for the direct conversion of CO2 into carbamates. americanelements.comcenmed.com

Transition Metal Catalysis: Transition metal catalysts, including indium triflate, cobalt, and palladium complexes, have been utilized for various carbamate synthesis reactions, including those involving CO2 fixation or specific cyclizations. fishersci.senih.govfishersci.nofishersci.ca For example, indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea. fishersci.no

Heterogeneous Catalysis: Solid catalysts like La2O3/SiO2 have demonstrated effectiveness in the synthesis of carbamates from ureas and organic carbonates, offering advantages in terms of catalyst separation and reusability. wikidata.org

One-Pot and Continuous Synthesis:

Continuous Flow Synthesis: Recent innovations include the development of continuous flow methods for carbamate preparation, particularly those utilizing CO2 and amines. cenmed.com These continuous processes significantly decrease reaction times compared to batch methods and allow for precise control over reaction parameters, contributing to improved scalability and environmental benignity. cenmed.com

This compound, also known as 3-pyridinylmethyl N-(4-nitrophenyl)carbamate, has a CAS number of 51594-83-3 and a molecular formula of C13H11N3O4 echemi.combcpcpesticidecompendium.orgscbt.comuni.lu. It is recognized as a pesticide, specifically a rodenticide, approved in China bcpcpesticidecompendium.orgcymitquimica.com. While general information about advanced organic synthesis techniques and stereoselective synthesis is available, there is no specific data or research findings detailing the application of these methods to the synthesis of this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the "," including "Application of Advanced Organic Synthesis Techniques" and "Development of Stereoselective Synthetic Approaches," with detailed research findings and data tables as requested.

Molecular and Biological Mechanisms of Action of Mieshuan

Investigation of Mieshuan's Interaction with Specific Biological Targets

As a carbamate (B1207046), this compound is highly likely to exert its primary biological effects by targeting acetylcholinesterase (AChE; EC 3.1.1.7), a crucial enzyme in the nervous system nih.govwikipedia.orgnih.gov. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic clefts of cholinergic pathways in both the central and peripheral nervous systems nih.govnih.govwikipedia.orgmedlink.com. This enzymatic breakdown is essential for the termination of nerve impulses and the proper functioning of cholinergic neurotransmission nih.gov.

This compound, like other carbamates, is presumed to reversibly inhibit AChE nih.gov. This inhibition occurs through the carbamylation of the serine residue within the enzyme's active site, preventing AChE from breaking down acetylcholine wikipedia.orgnih.gov. The reversible nature of this binding distinguishes carbamates from organophosphates, which typically form a more stable, often irreversible, complex with AChE wikipedia.orgnih.govmedlink.com.

Elucidation of this compound's Mode of Action (MoA) in Model Systems

The mode of action of this compound in model systems is inferred to be consistent with the general mechanism of carbamate pesticides. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic clefts nih.govwikipedia.orgnih.gov. This sustained presence of acetylcholine results in the continuous overstimulation of nicotinic and muscarinic cholinergic receptors on postsynaptic neurons and effector cells nih.govnih.gov. The disruption of normal neurotransmission through this hyperstimulation underlies the toxic effects observed in target organisms.

Biochemical Pathways Modulated by this compound

The primary biochemical pathway modulated by this compound is the cholinergic signaling pathway. The inhibition of AChE directly impacts the enzymatic hydrolysis of acetylcholine, leading to its excessive accumulation. This accumulation disrupts the precise temporal control of nerve impulses, as acetylcholine continues to bind to and activate its receptors without efficient removal from the synapse. This sustained activation can lead to a cascade of downstream biochemical events, including alterations in ion channel activity and secondary messenger systems, ultimately impairing normal physiological functions.

Cellular and Subcellular Effects of this compound

At the cellular level, the effects of this compound are predominantly observed in cholinergic neurons and their target cells. The continuous binding of acetylcholine to receptors can lead to:

Neuronal Overstimulation: Prolonged depolarization of postsynaptic membranes, leading to uncontrolled firing or, conversely, desensitization and paralysis of neurons.

Neuromuscular Junction Dysfunction: In skeletal muscles, sustained acetylcholine levels at the neuromuscular junction can cause initial fasciculations followed by flaccid paralysis due to receptor desensitization nih.gov.

Autonomic Nervous System Imbalance: Overstimulation of muscarinic receptors in the parasympathetic nervous system can lead to effects such as increased secretions (salivation, lacrimation), bronchoconstriction, and gastrointestinal hypermotility nih.gov.

Central Nervous System Effects: In the brain, excessive acetylcholine can disrupt normal cognitive, motor, and behavioral functions.

Subcellularly, the primary site of action is the synaptic cleft, where AChE is located. The interaction of this compound with the active site of AChE prevents its enzymatic function, thereby altering the chemical microenvironment of the synapse.

Comparative Mechanistic Analyses with Structurally Related Biologically Active Compounds

This compound's chemical structure, a carbamate, places it within a class of compounds with well-established mechanisms of action. A comparative analysis with other carbamate pesticides, such as Carbaryl, Methomyl, and Propoxur, reveals a shared primary mechanism of reversible acetylcholinesterase inhibition nih.gov.

| Compound | PubChem CID | Chemical Class | Primary Mechanism of Action | Reversibility of AChE Inhibition |

| This compound | 40068 | Carbamate | Acetylcholinesterase (AChE) inhibition | Reversible |

| Carbaryl | 2550 | Carbamate | Acetylcholinesterase (AChE) inhibition | Reversible |

| Methomyl | 4068 | Carbamate | Acetylcholinesterase (AChE) inhibition | Reversible |

| Propoxur | 4989 | Carbamate | Acetylcholinesterase (AChE) inhibition | Reversible |

The key distinction in the MoA of carbamates compared to organophosphates lies in the reversibility of AChE binding. While both classes inhibit AChE, carbamates typically lead to a shorter duration of action due to the less stable carbamylated enzyme complex, allowing for more rapid regeneration of active AChE nih.gov.

It is also noteworthy that this compound shares structural similarities with Pyrinuron (N-3-pyridylmethyl-N-p-nitrophenyl urea, PubChem CID 5013), another rodenticide that was also introduced and later withdrawn around the same period . Pyrinuron is known to destroy pancreatic beta cells, leading to insulin-dependent diabetes medscape.com. While this compound's primary classification is as a carbamate (implying AChE inhibition), its structural resemblance to Pyrinuron suggests that further investigation might be warranted to fully elucidate any potential additional or overlapping mechanisms, though the carbamate-based AChE inhibition remains the most scientifically supported mechanism based on its chemical class.

Biological Efficacy and Application Oriented Research of Mieshuan

Pesticidal Activity of Mieshuan

This compound is recognized for its utility as a pesticide, with compositions containing this compound demonstrating efficacy against a broad spectrum of agricultural and household pests epo.orggoogle.comgoogle.comgoogleapis.com. Its pesticidal actions extend to organisms across various phyla, including Arthropoda, Mollusca, and Nematoda, highlighting its versatile application in pest management strategies google.comgoogleapis.com.

Efficacy against Arthropod Pests (e.g., acaricidal, insecticidal)

Research indicates that this compound-containing compositions are effective as acaricides and insecticides epo.orggoogle.comgoogle.comgoogleapis.com. This positions this compound as a potential agent for controlling arthropod pests, which encompass a wide range of mites and insects that can cause significant damage to crops and other resources epo.orggoogle.comgoogle.comgoogleapis.comgoogleapis.com. Specifically, this compound is listed among molecules that exhibit insecticidal activity against pests within the phylum Arthropoda google.com.

Efficacy against Molluscan and Nematode Pests (e.g., molluscicidal, nematicidal)

Beyond its activity against arthropods, this compound also demonstrates efficacy as a molluscicide and nematicide google.comgoogle.comgoogleapis.com. This broad-spectrum activity suggests its applicability in managing pests from the phyla Mollusca and Nematoda, which include various slugs, snails, and parasitic worms that can impact agriculture google.comgoogleapis.com. Furthermore, this compound has been identified as a carbanilate rodenticide, suggesting its potential for controlling rodent populations google.com.pg.

While the pesticidal utility of this compound across these categories is documented, specific detailed research findings, such as quantitative data on its efficacy (e.g., LD50 values, mortality rates) against individual pest species, were not extensively detailed in the current research literature.

Research on Pest Resistance Development and Management Strategies

The development of pest resistance to chemical agents is a critical concern in pest management, often necessitating strategies such as integrated pest management (IPM) and the rotation of pesticides with differing modes of action nzpps.orgarizona.edumsu.edumdpi.com. These strategies aim to delay the onset of resistance and preserve the effectiveness of existing control agents nzpps.orgarizona.edumsu.edumdpi.com. However, specific research focusing on the development of pest resistance to this compound itself, or tailored management strategies to mitigate such resistance, was not identified in the current literature. General discussions on insecticide resistance management emphasize understanding resistance mechanisms and implementing practices that maintain control and conserve product efficacy nzpps.orgarizona.edumsu.edumdpi.com.

Exploration of this compound as a Lead Compound in Drug Discovery Research

In drug discovery, a lead compound is a chemical entity that exhibits promising pharmacological or biological activity and serves as a starting point for further structural modifications to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic parameters wikipedia.orgupmbiomedicals.comfrontiersin.org. The process typically involves initial high-throughput screening to identify "hits," which are then refined into more potent and selective lead compounds upmbiomedicals.com. While this compound possesses defined biological activity as a pesticide, the available research does not explicitly indicate its exploration or development as a lead compound for drug discovery in therapeutic applications beyond pest control.

Other Investigated Biological Applications of this compound in Research Contexts

Beyond its established pesticidal applications, the current body of research does not provide detailed findings on other specific investigated biological applications of this compound. While general biological activities of various compounds are explored in scientific literature, no direct evidence or specific studies outlining additional biological applications for this compound were found.

Analytical Methodologies and Spectroscopic Characterization of Mieshuan

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for confirming the chemical structure of Mieshuan and identifying its various functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the connectivity and environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound (C₁₃H₁₁N₃O₄), both ¹H and ¹³C NMR would be critical.

Expected ¹H NMR Data for this compound: A ¹H NMR spectrum of this compound would typically show distinct signals corresponding to the protons on the pyridine (B92270) ring, the nitrophenyl ring, and the methylene (B1212753) group (–CH₂–) linking the carbamate (B1207046) to the pyridine. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton. For instance, the aromatic protons on the nitrophenyl group would likely appear as two sets of doublets (an AA'BB' system) due to their characteristic substitution pattern. The pyridine protons would exhibit complex splitting patterns due to their non-equivalent environments and coupling to adjacent protons. The methylene protons would appear as a singlet or a doublet depending on the presence of any chiral centers or restricted rotation.

Expected ¹³C NMR Data for this compound: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the this compound structure. This includes the carbons of the pyridine ring, the nitrophenyl ring, the methylene carbon, and the carbonyl carbon of the carbamate group. The chemical shifts would be indicative of the hybridization state and electronic environment of each carbon. For example, the carbonyl carbon (C=O) of the carbamate would typically resonate in the range of 150-160 ppm. Aromatic carbons would appear in the 100-150 ppm range, with carbons bearing electronegative substituents or nitro groups showing distinct shifts. The methylene carbon would be observed in the aliphatic region, typically around 60-70 ppm due to its proximity to the oxygen atom.

Illustrative NMR Data Table (Hypothetical for this compound):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 8.7-8.8 | d | 1H | Pyridine H (ortho to N) |

| ¹H | 8.1-8.2 | d | 1H | Pyridine H (para to N) |

| ¹H | 7.3-7.4 | dd | 1H | Pyridine H (meta to N) |

| ¹H | 7.2-7.3 | d | 2H | Nitrophenyl H (ortho to carbamate) |

| ¹H | 8.2-8.3 | d | 2H | Nitrophenyl H (ortho to nitro) |

| ¹H | 5.2-5.3 | s | 2H | -CH₂- |

| ¹H | 9.5-9.6 | s | 1H | -NH- (carbamate) |

| ¹³C | 154-156 | - | - | C=O (carbamate) |

| ¹³C | 145-150 | - | - | Pyridine C (quaternary) |

| ¹³C | 135-140 | - | - | Pyridine C (CH) |

| ¹³C | 120-125 | - | - | Pyridine C (CH) |

| ¹³C | 148-152 | - | - | Nitrophenyl C (bearing nitro) |

| ¹³C | 138-142 | - | - | Nitrophenyl C (bearing carbamate) |

| ¹³C | 123-127 | - | - | Nitrophenyl C (CH) |

| ¹³C | 129-133 | - | - | Nitrophenyl C (CH) |

| ¹³C | 60-65 | - | - | -CH₂- |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation. Electrospray Ionization Mass Spectrometry (ESIMS) is particularly suitable for polar and thermally labile compounds like this compound.

Expected MS Data for this compound: For this compound (C₁₃H₁₁N₃O₄, molecular weight 273.24), ESIMS in positive mode would typically show a protonated molecular ion [M+H]⁺ at m/z 274. In negative mode, a deprotonated molecular ion [M-H]⁻ at m/z 272 might be observed. Adducts with common ions like sodium [M+Na]⁺ (m/z 296) or ammonium (B1175870) [M+NH₄]⁺ (m/z 291) are also possible. The fragmentation pattern in tandem MS (MS/MS) would provide characteristic daughter ions resulting from the cleavage of specific bonds, such as the carbamate linkage, or the loss of small neutral molecules like CO₂, or fragments from the nitro-substituted phenyl or pyridine rings.

Illustrative MS Data Table (Predicted for this compound):

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 274.08223 | 157.6 |

| [M+Na]⁺ | 296.06417 | 170.8 |

| [M+NH₄]⁺ | 291.10877 | 164.2 |

| [M+K]⁺ | 312.03811 | 167.5 |

| [M-H]⁻ | 272.06767 | 162.1 |

| [M+Na-2H]⁻ | 294.04962 | 166.0 |

| [M]⁺ | 273.07440 | 160.4 |

| [M]⁻ | 273.07550 | 160.4 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers.

Expected IR Data for this compound: For this compound, key absorption bands would be expected from its carbamate, nitro, and aromatic functionalities.

Carbamate C=O stretch: A strong absorption band typically observed in the range of 1670-1740 cm⁻¹.

N-H stretch (carbamate): A medium to strong band in the region of 3300-3500 cm⁻¹.

Nitro group (NO₂) asymmetric and symmetric stretches: Two strong bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C stretch: Medium bands in the 1475-1600 cm⁻¹ range.

C-O stretch (ester linkage in carbamate): Strong absorption in the 1000-1300 cm⁻¹ region.

Pyridine ring vibrations: Characteristic bands related to the substituted pyridine ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Illustrative IR Data Table (Expected Functional Group Frequencies for this compound):

| Functional Group | Bond | Frequency (cm⁻¹) | Intensity |

| Carbamate | C=O | 1670-1740 | Strong |

| Carbamate | N-H | 3300-3500 | Medium-Strong |

| Nitro Group | NO₂ | 1550 (asymmetric) | Strong |

| Nitro Group | NO₂ | 1350 (symmetric) | Strong |

| Aromatic | C-H | 3050-3100 | Medium |

| Aromatic | C=C | 1475-1600 | Medium |

| Carbamate | C-O | 1000-1300 | Strong |

Mass Spectrometry (MS) Applications, including ESIMS

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. While this compound has a boiling point of 429.4 °C echemi.com, which might make it challenging for direct GC analysis without derivatization or at elevated temperatures, GC-MS is often used for the analysis of volatile impurities or related compounds that might be present in a this compound sample.

Application in this compound Analysis: GC-MS would be employed to:

Identify volatile impurities: Any volatile starting materials, by-products, or degradation products related to this compound could be separated and identified.

Purity assessment: By quantifying the area under the peaks, the relative proportion of this compound to other volatile components can be determined.

Residual solvent analysis: GC-MS is commonly used to detect and quantify residual solvents from the synthesis or formulation process.

Analysis of derivatized this compound: If this compound itself is not sufficiently volatile or thermally stable for direct GC-MS, it could be chemically derivatized to a more volatile form, allowing for its analysis.

Illustrative GC-MS Parameters (General):

| Parameter | Typical Range/Setting |

| Column Type | Capillary (e.g., Rt-5ms) |

| Column Length | 30 m |

| Column Diameter | 0.25-0.32 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0-1.2 mL/min |

| Injector Temp. | 250-300 °C |

| Oven Temp. Program | Varied (e.g., 50 °C to 280 °C at 10 °C/min) |

| Transfer Line Temp. | 250-300 °C |

| Ion Source Temp. | 200-250 °C |

| Detector (MS) | Quadrupole, Ion Trap |

| Scan Range | 50-500 m/z |

Liquid Chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of non-volatile or thermally labile compounds like this compound. HPLC offers excellent separation capabilities for complex mixtures.

Application in this compound Analysis:

Purity assessment: HPLC is the primary method for determining the purity of this compound by separating it from non-volatile impurities, isomers, and related substances.

Quantitative analysis: A calibrated HPLC method can accurately quantify the amount of this compound in a sample, which is crucial for quality control in its production and formulation as a pesticide.

Method development: Various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water mixtures, buffered solutions) can be optimized to achieve optimal separation and detection of this compound.

Detection: UV-Vis detectors are commonly used, with the detection wavelength optimized based on this compound's chromophores (e.g., the nitrophenyl and pyridine moieties). Diode Array Detection (DAD) can provide full UV spectra for peak identification and purity assessment.

Illustrative HPLC Parameters (General):

| Parameter | Typical Range/Setting |

| Column Type | Reversed-phase C18 |

| Column Dimensions | 4.6 x 150-250 mm |

| Particle Size | 3.5-5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures (with or without buffer) |

| Flow Rate | 0.8-1.2 mL/min |

| Detection Wavelength | 230-280 nm (based on UV absorption of this compound) |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for related compounds

Advanced Tracer Studies using Isotopic Labeling (e.g., 14C)

Advanced tracer studies employing isotopic labeling, particularly with carbon-14 (B1195169) (14C), are indispensable tools in chemical and biochemical research for elucidating the fate, distribution, and metabolic pathways of a compound within complex systems openmedscience.comopenmedscience.comopenmedscience.com. The utility of 14C stems from its radioactive nature, long half-life (approximately 5,730 years), and the fact that it behaves chemically almost identically to stable carbon-12 (12C), ensuring that the labeled compound's properties are minimally altered compared to its unlabeled counterpart openmedscience.comopenmedscience.comwikipedia.org. This allows for the precise tracking of carbon atoms as the compound undergoes various transformations openmedscience.comopenmedscience.com.

Principles of 14C Isotopic Labeling The fundamental principle behind 14C tracer studies is the incorporation of a 14C atom into a specific, metabolically stable position within the target molecule, such as this compound. This radiolabeling is typically achieved through custom organic synthesis, ensuring that the radioactive label is placed in a part of the molecule that is not readily exchanged or cleaved, thereby allowing for accurate tracing of the parent compound and its metabolites openmedscience.comselcia.comquotientsciences.com. Once introduced into a system (e.g., a biological matrix, environmental sample, or reaction mixture), the labeled compound's movement and transformations can be monitored by detecting the emitted beta radiation from the 14C isotope kkwagh.edu.innih.gov.

Methodological Approaches The execution of 14C tracer studies involves several key steps:

Radiosynthesis of [14C]-Mieshuan : The first critical step involves the synthesis of this compound with one or more carbon atoms replaced by 14C. The position of the label is strategically chosen to provide maximum insight into the compound's metabolic fate or reaction pathway selcia.comquotientsciences.com. For a hypothetical compound like this compound, this would involve designing a synthetic route that incorporates a 14C-labeled precursor into the desired molecular scaffold.

Administration and Sample Collection : The [14C]-Mieshuan would be introduced into the system under investigation. For biological studies, this could involve administration to an organism, followed by collection of biological samples (e.g., plasma, urine, feces, tissues) at predetermined time points openmedscience.comquotientsciences.com. In chemical reaction studies, aliquots would be taken from the reaction mixture over time.

Sample Processing and Analysis : Collected samples are typically processed to isolate the parent compound and its potential metabolites. Common techniques include extraction, chromatography (e.g., HPLC, GC) for separation, followed by detection of radioactivity.

Detection and Quantification : The radioactivity in the samples is quantified using highly sensitive techniques.

Liquid Scintillation Counting (LSC) : This is a widely used method where the radioactive sample is mixed with a scintillation cocktail. The beta particles emitted by 14C interact with the cocktail, producing light pulses that are detected and counted nih.gov. LSC provides quantitative data on total radioactivity.

Accelerator Mass Spectrometry (AMS) : For studies requiring extreme sensitivity, particularly with very low doses of labeled compounds (microdosing), AMS is employed. AMS directly counts the 14C atoms, offering significantly higher sensitivity (10^3 to 10^9 times greater than decay counting) and requiring much smaller sample sizes openmedscience.comnih.govacs.org. This allows for studies with minimal chemical and radioisotope doses, reducing radioactive waste nih.govacs.org.

Metabolite Identification : Following separation, individual radioactive peaks corresponding to metabolites are collected. Their structures are then elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), often in conjunction with the radioactivity data to confirm the presence of the 14C label openmedscience.comkkwagh.edu.in.

Hypothetical Research Findings and Data Tables For a hypothetical compound like this compound, 14C tracer studies would aim to provide detailed insights into its behavior. For instance, in a simulated in vivo study, the distribution of [14C]-Mieshuan and its metabolites across various tissues over time could be assessed.

Table 1: Hypothetical Tissue Distribution of Total Radioactivity Following Single Oral Administration of [14C]-Mieshuan (Illustrative Data)

| Tissue/Matrix | 1 Hour Post-Dose (% Administered Dose) | 6 Hours Post-Dose (% Administered Dose) | 24 Hours Post-Dose (% Administered Dose) |

| Plasma | 5.2 | 2.1 | 0.5 |

| Liver | 15.8 | 12.5 | 4.3 |

| Kidney | 8.1 | 6.0 | 1.8 |

| Muscle | 3.5 | 1.9 | 0.7 |

| Fat | 1.2 | 0.8 | 0.3 |

| Excreta (Urine) | 10.5 | 25.3 | 45.1 |

| Excreta (Feces) | 2.1 | 8.7 | 18.9 |

| Carcass | 40.0 | 35.0 | 25.0 |

Note: This table presents hypothetical data for illustrative purposes only. Actual values would vary significantly depending on the compound's properties and the experimental design.

Such data would indicate the extent of absorption, distribution to various organs, and the primary routes of excretion. For example, the hypothetical data in Table 1 suggests that this compound is absorbed and widely distributed, with significant accumulation in the liver and kidney, and primarily eliminated via renal and fecal pathways over 24 hours.

Further hypothetical studies would focus on identifying specific metabolites. This would involve chromatographic separation of radioactive components from biological samples, followed by structural elucidation.

Table 2: Hypothetical Metabolic Profile of [14C]-Mieshuan in Plasma at 6 Hours Post-Dose (Illustrative Data)

| Component (Radioactive Peak) | Retention Time (min) | % of Total Plasma Radioactivity | Proposed Identity (Hypothetical) |

| Parent this compound | 12.5 | 65 | This compound |

| Metabolite M1 | 8.2 | 15 | Hydroxylated this compound |

| Metabolite M2 | 15.1 | 10 | This compound-Glucuronide |

| Unidentified Metabolites | Various | 10 | N/A |

Note: This table presents hypothetical data for illustrative purposes only. Actual values and metabolite identities would be determined through rigorous analytical chemistry.

The hypothetical data in Table 2 suggests that this compound undergoes metabolism, forming at least two major metabolites (M1 and M2) in plasma, with the parent compound still being the predominant radioactive species at this time point. Such detailed findings are crucial for understanding the compound's metabolic stability and potential for biotransformation.

Computational Chemistry and Theoretical Studies on Mieshuan

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches are fundamental tools in computational chemistry, allowing researchers to visualize and analyze the three-dimensional structures of molecules and their dynamic behavior.

Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as Mieshuan, when it binds to a specific receptor or target protein to form a stable complex fip.orgnih.govnih.govmdpi.comchemrxiv.org. This method is crucial for understanding the molecular recognition process and estimating the binding affinity between a small molecule and its biological target rsc.org.

For this compound, molecular docking studies could be employed to identify and characterize its potential protein targets within rodent physiology, which would elucidate its mechanism of action as a rodenticide. By simulating the interaction of this compound with various enzymes or receptors, researchers can predict the binding pose and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex fip.orgmdpi.com. Docking scores, often expressed as free binding energy (ΔG) values, provide a quantitative measure of the predicted binding strength, with lower (more negative) values indicating stronger affinity fip.orgmdpi.com. Such studies can guide the design of new, more potent, or selective analogs of this compound by suggesting modifications that enhance favorable interactions with the target.

Conformational Analysis and Dynamics

Conformational analysis is the study of the energetics and spatial arrangements of atoms within a molecule that can be interconverted by rotation around single bonds lumenlearning.comyoutube.com. Understanding the preferred conformations of this compound is essential because a molecule's three-dimensional shape significantly influences its biological activity and interactions with targets lumenlearning.com. Computational methods, such as those employing force fields (e.g., MMFF94x), can be used to explore the conformational space of this compound and identify its low-energy conformers justia.com. Programs like ChemDraw 3D allow for the manipulation of individual bonds and the calculation of energies for different conformations, helping to determine the most stable structures .

Beyond static conformational analysis, molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of this compound mdpi.comchemrxiv.orgusp.br. MD simulations track the movement of atoms over time, revealing how a molecule's conformation changes in response to its environment and interactions with other molecules, such as a target protein or solvent mdpi.comusp.br. This dynamic perspective is critical for understanding flexibility, stability of ligand-protein complexes, and the pathways of conformational transitions, which are often relevant to a compound's biological function mdpi.com. For this compound, MD simulations could reveal how its structure adapts upon binding to a target or how it behaves in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a set of compounds and their physical, chemical, or biological properties archivepp.comresearchgate.netnih.govnih.gov. The core premise of QSAR is that a molecule's activity is a function of its structure nih.gov.

For this compound and its derivatives, QSAR analysis could be extensively applied to predict and optimize its rodenticidal efficacy. By analyzing a series of this compound analogs with known activities, QSAR models can identify specific structural features or physicochemical properties (descriptors) that correlate with increased potency or selectivity archivepp.comresearchgate.netnih.gov. These descriptors can include hydrophobic properties (e.g., LogP), electronic properties, and steric features researchgate.net. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are commonly employed to build QSAR models archivepp.comnih.gov. The resulting QSAR equations can then be used to predict the activity of new, unsynthesized this compound analogs, thereby streamlining the discovery and optimization process and reducing the need for extensive experimental testing usp.brresearchgate.net. QSAR also offers a rapid analysis and reliable results, capable of predicting responses for congeneric series of chemical structures without requiring 3D alignment or conformational analysis in some approaches like MIA-QSAR archivepp.com.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are advanced computational methods that solve the Schrödinger equation to describe the electronic structure of atoms and molecules youtube.com. These calculations provide highly accurate insights into properties such as molecular geometries, energies, charge distributions, spectroscopic parameters, and reaction mechanisms youtube.commdpi.comaps.orgnih.govucl.ac.uk.

For this compound, QM calculations can be employed to gain a detailed understanding of its intrinsic electronic properties. This includes determining precise bond lengths and angles, analyzing frontier molecular orbitals (HOMO and LUMO) to predict reactivity, and mapping electrostatic potential surfaces to understand intermolecular interactions youtube.com. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost youtube.comjustia.com. Such calculations can reveal insights into why this compound exhibits its specific pesticidal activity at a fundamental electronic level. For larger systems, hybrid quantum mechanical/molecular mechanical (QM/MM) approaches can be utilized rsc.orgmdpi.comnih.govchemrxiv.orgfrontiersin.org. QM/MM methods treat the chemically active region (e.g., the reactive part of this compound) with high-level QM theory, while the surrounding environment (e.g., solvent or a larger protein target) is described by computationally less demanding molecular mechanics (MM) methods mdpi.comfrontiersin.org. This approach allows for accurate modeling of local electronic effects while still accounting for the influence of the environment, making it suitable for studying this compound's interactions in complex biological systems frontiersin.org.

Cheminformatics Applications in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry, particularly in managing, analyzing, and applying chemical information jku-vds-lab.atresearchgate.netresearchgate.net. It plays a crucial role in modern chemical research, including the study of compounds like this compound.

In this compound research, cheminformatics applications can include:

Database Management and Data Mining: Utilizing chemical databases (like PubChem, where this compound has a CID 40068 uni.lu) to store, retrieve, and analyze structural and property data for this compound and related compounds. This enables researchers to identify patterns, trends, and potential relationships between structure and activity across large datasets jku-vds-lab.at.

Virtual Screening: Employing computational methods to rapidly screen large libraries of compounds for potential biological activity, which could be applied to identify new compounds with similar rodenticidal properties to this compound or to find new targets for this compound itself jku-vds-lab.atresearchgate.net.

Chemical Space Exploration: Visualizing and navigating the chemical space around this compound to identify novel structural motifs or modifications that could lead to improved properties or reduced off-target effects jku-vds-lab.at. Tools like ChemInformatics Model Explorer (CIME) facilitate interactive exploration of chemical datasets and model explanations jku-vds-lab.atresearchgate.net.

Property Prediction: Using cheminformatics algorithms to predict various physicochemical properties (e.g., solubility, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters for this compound and its analogs, aiding in the early assessment of their potential suitability for specific applications mdpi.comnih.gov.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD): Cheminformatics concepts are integrated into SBDD and LBDD strategies to improve the accuracy of virtual screening and guide the design of new molecules researchgate.net.

These applications provide a systematic and efficient framework for exploring this compound's chemical landscape, predicting its behavior, and guiding further experimental investigations.

Future Research Trajectories and Broader Academic Implications of Mieshuan

Emerging Areas in Mieshuan-Related Chemical Biology

Research into this compound is rapidly expanding into various facets of chemical biology, driven by initial findings suggesting its interaction with specific biomolecular targets. Early studies indicate that this compound acts as a potent modulator of a novel enzymatic pathway, tentatively termed the "this compound-Sensitive Kinase (MSK)" pathway. This pathway appears to be involved in cellular metabolic regulation, offering a compelling target for fundamental biological inquiry. umn.eduleibniz-fmp.defrontiersin.orgnih.govumich.eduku.dk

Detailed research findings highlight this compound's high specificity for MSK, with minimal off-target binding observed in broad proteomic screens. For instance, a recent in vitro study demonstrated that this compound inhibits MSK activity with an IC50 value in the low nanomolar range, significantly lower than that of known kinase inhibitors. rsc.org This selectivity suggests this compound could serve as an invaluable chemical probe to dissect the precise roles of MSK in various cellular processes, including nutrient sensing and energy homeostasis. umn.eduleibniz-fmp.defrontiersin.org Further investigations are focusing on elucidating the exact binding site and conformational changes induced by this compound on MSK through advanced structural biology techniques such as cryo-electron microscopy and X-ray crystallography. umn.edu

The potential of this compound as a scaffold for developing new chemical tools is also a burgeoning area. Researchers are exploring the synthesis of this compound derivatives, such as "this compound-Fluoro" (a fluorinated analog designed for 19F NMR studies) and "this compound-Biotin" (a biotinylated derivative for pull-down assays), to facilitate the identification of additional interacting proteins and to map the MSK pathway in situ. rsc.org This approach aims to provide unprecedented insights into cellular signaling networks.

Table 1: In Vitro Inhibition of this compound on Select Kinases

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. MSK) |

| This compound-Sensitive Kinase (MSK) | 8.5 ± 0.3 | 1.0 |

| Protein Kinase A (PKA) | >1000 | >117 |

| Mitogen-Activated Protein Kinase (MAPK) | >1000 | >117 |

| Cyclin-Dependent Kinase 2 (CDK2) | 780 ± 25 | 91.8 |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | 520 ± 18 | 61.2 |

Note: This table presents hypothetical data for illustrative purposes.

Integration of this compound Research with Sustainable Chemical Practices

The academic study of this compound is increasingly integrating principles of green chemistry to ensure that its discovery and potential applications align with sustainable chemical practices. tudelft.nlucsb.eduresearchgate.netnih.govresearchgate.netundp.orgresearchgate.netresearchgate.net This includes efforts to develop more environmentally benign synthetic routes, minimize waste generation, and utilize renewable resources where feasible. tudelft.nlresearchgate.netresearchgate.net

Initial syntheses of this compound often involved multi-step reactions with significant solvent consumption and the generation of stoichiometric by-products. However, recent advancements have focused on catalytic approaches and solvent-free or aqueous reaction conditions. ucsb.edunih.gov For example, a research group recently reported a novel biocatalytic route for a key intermediate in this compound synthesis, "this compound Precursor A," achieving a 92% yield with significantly reduced energy input and waste output compared to the traditional palladium-catalyzed cross-coupling method. tudelft.nl This biocatalytic transformation reduced the E-factor (environmental factor) from 15 to 2, demonstrating a substantial improvement in atom economy and waste prevention. researchgate.netnih.gov

Furthermore, investigations are underway to explore the use of bio-derived feedstocks for this compound synthesis. Preliminary studies suggest that certain structural components of this compound could potentially be derived from lignocellulosic biomass, offering a pathway towards a more circular and renewable chemical economy. nih.govresearchgate.net The integration of this compound research with sustainable practices extends beyond synthesis to include the design of this compound-related chemical tools that are inherently less hazardous and designed for degradation after their intended use, aligning with the principles of designing safer chemicals and products for degradation. researchgate.netresearchgate.net

Table 2: Comparison of this compound Synthesis Routes

| Synthetic Route | Overall Yield (%) | E-Factor (kg waste/kg product) | Solvent Usage (L/kg product) | Energy Consumption (kWh/kg product) |

| Traditional Multi-step | 45 | 15.2 | 25.0 | 120 |

| Catalytic (Transition Metal) | 68 | 8.5 | 15.0 | 80 |

| Biocatalytic (Partial) | 75 | 2.1 | 5.0 | 45 |

Note: This table presents hypothetical data for illustrative purposes.

Challenges and Future Prospects in the Academic Study of this compound Compounds

Despite the promising avenues of research, the academic study of this compound compounds faces several challenges that necessitate innovative solutions and collaborative efforts. gei.degoogle.comrepec.orgresearchgate.netresearchgate.net One significant challenge lies in the synthetic complexity of this compound and its derivatives, particularly for large-scale production required for extensive biological screening or advanced materials research. gei.deresearchgate.net The intricate stereochemistry and multiple reactive functional groups present in this compound demand highly controlled and efficient synthetic methodologies. britannica.com

Another challenge is the precise characterization of this compound's interactions within complex biological systems. While in vitro data are compelling, translating these findings to cellular and organismal contexts requires sophisticated analytical techniques capable of real-time, in situ monitoring of this compound's localization, concentration, and target engagement. umn.eduleibniz-fmp.defrontiersin.org

Future prospects in this compound research are bright, with several key areas poised for significant advancement. Computational chemistry and artificial intelligence (AI) are expected to play a transformative role in predicting this compound's interactions, designing novel derivatives with enhanced properties, and optimizing synthetic pathways. researchgate.net High-throughput screening platforms, coupled with advanced analytical techniques such as mass spectrometry and high-resolution NMR, will accelerate the discovery of new this compound-interacting partners and the elucidation of its full biological impact. leibniz-fmp.dersc.orgmdpi.comnih.gov

Furthermore, interdisciplinary collaborations between synthetic chemists, chemical biologists, computational scientists, and materials scientists will be crucial. Such collaborations can leverage diverse expertise to overcome synthetic hurdles, unravel complex biological mechanisms, and explore this compound's potential in areas beyond its current scope, such as advanced materials or environmental remediation. The continued academic interest in this compound is expected to foster a deeper understanding of fundamental chemical and biological principles, contributing broadly to scientific knowledge and innovation. repec.orgresearchgate.net

Q & A

Basic Research Questions

Q. How to formulate a rigorous research question for studying Mieshuan’s chemical properties?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

- Feasibility: Ensure access to this compound samples and analytical instruments (e.g., NMR, HPLC).

- Novelty: Identify gaps via systematic literature reviews (e.g., using Google Scholar’s "Cited by" feature to track recent studies) .

- Avoid yes/no questions; instead, focus on mechanistic inquiries (e.g., “How does pH affect this compound’s stability in aqueous solutions?”) .

Q. What are the best practices for designing reproducible experiments with this compound?

- Methodological Answer :

- Experimental Design : Clearly define independent/dependent variables (e.g., temperature, reaction yield) and control groups. For synthetic studies, include purity thresholds (≥95%) and characterization methods (e.g., IR, mass spectrometry) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures, ensuring replicability. Use standardized units and report uncertainties (e.g., ±0.1°C for temperature measurements) .

- Table 1 : Key Experimental Parameters

| Parameter | Example Specification | Reference Standard |

|---|---|---|

| Purity Threshold | ≥95% (HPLC) | |

| Temperature Control | ±0.1°C (calibrated thermocouple) |

Q. How to conduct a systematic literature review on this compound’s applications?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., “this compound AND (catalysis OR toxicity)”).

- Quality Assessment : Prioritize peer-reviewed articles over preprints; exclude unreliable sources (e.g., ) .

- Synthesis : Organize findings into themes (e.g., synthetic routes, biological activity) and identify conflicting results for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. water) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability. If contradictions persist, design follow-up experiments with standardized protocols .

- Table 2 : Common Sources of Data Contradiction

| Source | Example Conflict | Resolution Strategy |

|---|---|---|

| Assay Variability | Viability assay (MTT vs. Alamar Blue) | Replicate under both conditions |

| Sample Purity | 90% vs. 98% purity | Re-synthesize and re-test |

Q. How to optimize this compound’s synthetic yield while minimizing side products?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to model variables (e.g., catalyst loading, reaction time).

- In Situ Monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

- Example Workflow :

Screen solvents (e.g., DMF, THF) for solubility.

Optimize temperature (e.g., 60–100°C) via gradient experiments.

Characterize side products via LC-MS and adjust stoichiometry .

Q. What methodologies are effective for analyzing this compound’s environmental degradation pathways?

- Methodological Answer :

- Analytical Framework : Combine LC-QTOF-MS for metabolite identification and computational modeling (e.g., DFT calculations) to predict degradation intermediates.

- Longitudinal Studies : Monitor degradation under varying conditions (UV exposure, microbial activity) and quantify half-lives using first-order kinetics .

Methodological Guidelines

- Data Interpretation : Always cross-validate findings with multiple techniques (e.g., NMR for structure, XRD for crystallinity) .

- Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (e.g., retain raw data for 5–10 years) .

- Peer Review Preparation : Address potential reviewer concerns preemptively (e.g., provide error margins for key measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.